molecular formula C10H8N4O3 B7740298 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid

4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid

Cat. No.: B7740298
M. Wt: 232.20 g/mol
InChI Key: BVRVTWURSJWCEB-UHFFFAOYSA-N
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Description

4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid is a heterocyclic compound that features a triazine ring fused with a benzoic acid moiety

Preparation Methods

The synthesis of 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-cyano-benzoic acid with amine-substituted benzonitrile and ethyl 6-amino-hexanimidate dihydrochloride in the presence of sodium nitrite and hydrazine, followed by the addition of hydrochloric acid . This method yields tetrazine derivatives, which can be further processed to obtain the desired triazine compound.

Chemical Reactions Analysis

4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid include:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(16)6-1-3-7(4-2-6)12-8-5-11-14-10(17)13-8/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRVTWURSJWCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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